3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a pyrimidin-5-yl ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 2-(pyrimidin-5-yl)ethylamine.
Amidation Reaction: The 3,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The resulting acid chloride is then reacted with 2-(pyrimidin-5-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(2-(pyridin-3-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3,4-Dichloro-N-(2-(pyrimidin-4-yl)ethyl)benzamide: Similar structure but with the pyrimidine ring attached at a different position.
3,4-Dichloro-N-(2-(pyrimidin-2-yl)ethyl)benzamide: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the pyrimidine ring at the 5-position may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3,4-dichloro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLIRQJGZBCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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